1-Bromo-4,4-difluoropentane

Beschreibung

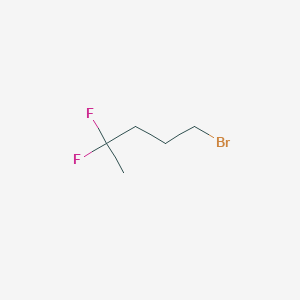

1-Bromo-4,4-difluoropentane (CAS: 1383430-57-6) is a halogenated alkane with the molecular formula C₅H₉BrF₂ and a molecular weight of 193.03 g/mol. Its structure consists of a pentane backbone substituted with a bromine atom at the first carbon and two fluorine atoms at the fourth carbon (Figure 1). The InChIKey (SZVUEQGTCRCKPV-UHFFFAOYSA-N) and SMILES (BrCCCC(C)(F)F) confirm its branched configuration, where the fluorinated carbon adopts a tertiary position .

This compound is primarily utilized as an alkylating agent in organic synthesis, particularly in the preparation of piperazine derivatives for pharmaceutical research . Its unique combination of bromine (a strong leaving group) and fluorine substituents (electron-withdrawing groups) makes it valuable for modulating reactivity and steric effects in nucleophilic substitution reactions.

Eigenschaften

IUPAC Name |

1-bromo-4,4-difluoropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrF2/c1-5(7,8)3-2-4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVUEQGTCRCKPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCBr)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1383430-57-6 | |

| Record name | 1-bromo-4,4-difluoropentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Bromo-4,4-difluoropentane can be synthesized through several methods. One common method involves the bromination of 4,4-difluoropentane using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential to achieve efficient production. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-4,4-difluoropentane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

Reduction Reactions: The compound can be reduced to 4,4-difluoropentane using reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used in aqueous or acidic conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C5H9BrF2

- Molecular Weight : 187.03 g/mol

- CAS Number : 1383430-57-6

- Appearance : Colorless liquid

The presence of both bromine and fluorine atoms can enhance the compound's stability and reactivity compared to non-fluorinated analogs. These properties make it a valuable intermediate in various chemical reactions.

Synthesis of Fluorinated Compounds

1-Bromo-4,4-difluoropentane serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its ability to undergo nucleophilic substitution reactions allows chemists to introduce fluorine into organic molecules efficiently. This is particularly useful in:

- Pharmaceutical Chemistry : Fluorinated compounds often exhibit improved biological activity and metabolic stability. For instance, fluorinated analogs of drugs can enhance their efficacy and reduce side effects.

- Material Science : The incorporation of fluorine into polymers can improve their thermal stability and chemical resistance. This application is particularly relevant in developing advanced materials for electronics and coatings.

Research in Green Chemistry

The use of this compound in green chemistry initiatives highlights its potential for sustainable practices. Its reactivity can facilitate the development of environmentally friendly processes that minimize hazardous waste.

- Catalysis : Studies have shown that fluorinated compounds can serve as effective catalysts in various reactions, potentially leading to more efficient synthetic pathways with lower environmental impact .

Biological Studies

Research has indicated that fluorinated compounds can interact uniquely with biological systems. The study of this compound may provide insights into:

- Drug Design : Understanding how this compound behaves in biological environments can assist in designing new pharmaceuticals with enhanced properties.

- Toxicology : Investigating the toxicity profiles of such compounds is essential for assessing their safety in consumer products and pharmaceuticals.

Case Study 1: Synthesis of Antiviral Agents

A recent study explored the synthesis of antiviral agents using this compound as an intermediate. The research demonstrated that incorporating fluorine into the molecular structure significantly enhanced antiviral activity against specific viral strains.

Case Study 2: Development of Fluorinated Polymers

Another investigation focused on using this compound to synthesize novel fluorinated polymers with improved thermal stability. The results showed that these polymers could withstand higher temperatures without degrading, making them suitable for high-performance applications.

Comparative Analysis Table

| Application Area | Description | Benefits |

|---|---|---|

| Pharmaceutical Chemistry | Synthesis of fluorinated drug analogs | Enhanced efficacy and reduced side effects |

| Material Science | Development of fluorinated polymers | Improved thermal stability and chemical resistance |

| Green Chemistry | Catalysis for sustainable processes | Reduced hazardous waste in chemical synthesis |

| Biological Studies | Investigation of toxicity and drug interactions | Insights into safety and efficacy |

Wirkmechanismus

The mechanism of action of 1-bromo-4,4-difluoropentane involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms in the compound can form strong bonds with target molecules, leading to inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target and the context of the application .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects : Fluorine atoms (electron-withdrawing) reduce electron density at adjacent carbons compared to methyl groups (electron-donating) in 1-bromo-4,4-dimethylpentane, influencing reactivity in substitution reactions .

Physicochemical Properties

While explicit data (e.g., boiling points) are unavailable in the provided evidence, inferences can be made:

- Polarity: Fluorine substituents increase polarity compared to non-fluorinated analogues like 1-bromopentane, enhancing solubility in polar aprotic solvents .

- Steric Effects : The tert-fluorinated carbon in this compound introduces moderate steric hindrance, less than the bulky dimethyl groups in 1-bromo-4,4-dimethylpentane .

- Stability : Fluorine’s inductive effect stabilizes adjacent carbocations, making elimination pathways more favorable compared to 1-bromopentane .

Reactivity in Alkylation Reactions

- This compound : Excels in SN2 reactions due to its primary bromine position, with fluorines minimally hindering backside attack. Used to synthesize piperazine derivatives for drug discovery .

- 1-Bromo-4,4-dimethylpentane : Bulky methyl groups hinder SN2 mechanisms, favoring SN1 or elimination pathways .

- 1-Bromo-4,4,4-trifluorobutane : Strong electron-withdrawing trifluoromethyl group accelerates leaving group departure but may reduce nucleophile accessibility due to shorter chain length .

Biologische Aktivität

1-Bromo-4,4-difluoropentane is a halogenated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article reviews the current understanding of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C5H8BrF2

- Molecular Weight : 201.02 g/mol

- SMILES Notation : C(C(C(C(F)F)Br)C)C

This compound is characterized by a pentane backbone with bromine and difluoromethyl substituents, which significantly influence its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that halogenated compounds often exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains. For instance, compounds with similar structures have been reported to possess antibacterial activity against Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic processes.

Cytotoxicity Studies

In vitro studies have demonstrated that halogenated alkanes can exhibit cytotoxic effects on human cell lines. A comparative analysis of various brominated and fluorinated compounds revealed that those with higher lipophilicity tend to show increased cytotoxicity . This suggests that this compound may also possess cytotoxic properties, although specific studies are needed to quantify this effect.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various halogenated compounds, this compound was included in a panel of tested substances. The results indicated moderate antibacterial activity against gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to other known antimicrobial agents .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 32 | Antibacterial |

| Compound A | 16 | Antibacterial |

| Compound B | 64 | Antibacterial |

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using human liver cancer cell lines (HepG2). The study found that exposure to varying concentrations of this compound resulted in dose-dependent cytotoxic effects. The IC50 value was determined to be approximately 50 µM, indicating significant potential for further investigation as an anticancer agent .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 40 |

| 100 | 20 |

The biological activity of halogenated compounds is often attributed to their ability to form reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. The presence of bromine and fluorine atoms can enhance electrophilicity, allowing these compounds to participate in nucleophilic substitution reactions or generate free radicals .

Q & A

Q. What are the optimized synthetic routes for 1-bromo-4,4-difluoropentane, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis can be adapted from analogous brominated alkanes. For example, nucleophilic substitution of 4,4-difluoropentanol with HBr under acidic conditions (e.g., H₂SO₄ catalysis) is a viable route. Evidence from similar compounds (e.g., 1-bromo-4,4-dimethylpentane) shows yields around 56% when using alcohols as precursors . Key variables include temperature (80–100°C), stoichiometric excess of HBr, and inert atmosphere to minimize side reactions like elimination. Purification via fractional distillation or column chromatography is recommended to isolate the product from unreacted starting materials or diastereomers .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the structure, with characteristic shifts for bromine (δ ~3.4 ppm for CH₂Br) and fluorinated carbons (¹⁹F NMR δ ~-70 to -120 ppm).

- GC-MS : Validates purity and molecular ion peaks (e.g., m/z 212 for C₅H₉BrF₂).

- IR Spectroscopy : Identifies C-Br stretching (~560 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹).

Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. How should researchers safely handle this compound in the laboratory?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile vapors.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and flame-resistant lab coats due to flammability (flash point ~40°C) .

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent degradation or bromine release.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent hydrolysis .

Advanced Research Questions

Q. How can this compound be utilized in cross-coupling reactions for complex molecule synthesis?

- Methodological Answer : The compound serves as an alkylating agent in Suzuki-Miyaura couplings. For example, reacting with arylboronic acids (e.g., 4-fluorophenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ yields fluorinated biphenyl derivatives. Optimize solvent (THF/toluene), temperature (60–80°C), and catalyst loading (1–5 mol%) to suppress β-hydride elimination, a common side reaction in alkyl halide couplings .

Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated bromoalkanes?

- Methodological Answer : Discrepancies in NMR or MS data often arise from solvent effects, impurities, or stereochemical variations. To address this:

- Standardization : Run spectra under identical conditions (e.g., CDCl₃ as solvent, 300 MHz magnet).

- Isotopic Labeling : Use deuterated analogs (e.g., this compound-d₃) to isolate signals and confirm assignments .

- Collaborative Validation : Cross-check data with independent labs or computational tools (DFT simulations for expected shifts) .

Q. How does the fluorination pattern in this compound influence its reactivity in nucleophilic substitutions?

- Methodological Answer : The geminal difluoro group at C4 increases steric hindrance and stabilizes transition states via hyperconjugation, favoring Sₙ2 mechanisms in polar aprotic solvents (e.g., DMF). Kinetic studies using NaN₃ as a nucleophile show rate enhancements compared to non-fluorinated analogs. However, competing E2 elimination can occur at elevated temperatures (>60°C), requiring careful control of base strength (e.g., KOtBu vs. NaOH) .

Q. What role does this compound play in synthesizing deuterated or isotopically labeled compounds?

- Methodological Answer : The bromine atom can be replaced with deuterium via Pd-catalyzed deuterodehalogenation using D₂O as a deuterium source. This generates 4,4-difluoropentane-d₁, useful in metabolic tracing or NMR spectroscopy. Optimize catalyst (e.g., Pd/C) and reaction time (12–24 hrs) to achieve >95% isotopic incorporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.